3-(Methylphosphinico)propionic acid

Description

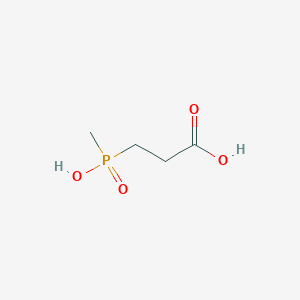

Structure

3D Structure

Properties

IUPAC Name |

3-[hydroxy(methyl)phosphoryl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFUBAAEKCHBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864553 | |

| Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15090-23-0 | |

| Record name | 3-Methylphosphinicopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15090-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphinicopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015090230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethylphosphinoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(HYDROXYMETHYLPHOSPHINYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7121F28V50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Hydroxymethylphosphinyl)propionic acid chemical structure

An In-depth Technical Guide to 3-(Hydroxymethylphosphinyl)propionic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methods related to 3-(Hydroxymethylphosphinyl)propionic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

3-(Hydroxymethylphosphinyl)propionic acid, also known by its IUPAC name 3-[hydroxy(methyl)phosphoryl]propanoic acid, is an organophosphorus compound.[1][2][3] It is a known major metabolite of the herbicide glufosinate.[4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[hydroxy(methyl)phosphoryl]propanoic acid[1][2][3] |

| CAS Number | 15090-23-0[1][2][3] |

| Molecular Formula | C4H9O4P[1][2][5] |

| Molecular Weight | 152.09 g/mol [1][2][4] |

| SMILES | C(P(C)(=O)O)CC(O)=O[3] |

| InChI | InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)[2][3] |

| InChI Key | QXFUBAAEKCHBQY-UHFFFAOYSA-N[1][3] |

Synonyms:

-

3-(Hydroxymethylphosphinyl)propionic acid

-

3-Methylphosphinicopropionic acid (MPPA)[3]

-

(2-Carboxyethyl)methylphosphinic acid[3]

-

3-(Methylphosphinico)propionic acid[1]

-

carboxyethylmethylphosphinic acid[1]

-

methyl(2-carboxyethyl)phosphinic acid[1]

Caption: 2D structure of 3-(Hydroxymethylphosphinyl)propionic acid.

Physicochemical Properties

The known physicochemical properties of 3-(Hydroxymethylphosphinyl)propionic acid are summarized below.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white solid[4] |

| Melting Point | approx. 95°C (decomposes)[4] |

| Boiling Point | 488.6 ± 28.0 °C (Predicted)[4] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted)[4] |

| pKa | 2.69 ± 0.50 (Predicted)[4] |

| LogP | -1.6[1] |

Biological Role

3-(Hydroxymethylphosphinyl)propionic acid is primarily recognized as a major metabolite of the herbicide Glufosinate.[4] Its formation is a result of the metabolic breakdown of the parent compound in soil and groundwater.[6]

Caption: Metabolic relationship of Glufosinate to MPPA.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Separation

A published application note details a method for the separation of polar pesticides, including this compound, using a mixed-mode HPLC column.[1]

Table 3: HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Newcrom B, 4.6x150 mm, 5 µm, 100A | Newcrom B, 4.6x150 mm, 5 µm, 100A |

| Mobile Phase | MeCN/H₂O – 10/90% | MeCN/H₂O – 10/90% |

| Buffer | AmFm pH 3.0 Gradient 5 – 60 mM in 15 min | AmFm pH 3.0 Gradient 5 – 15 mM in 10 min |

| Flow Rate | 1 ml/min | 1 ml/min |

| Detection | CAD | CAD |

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid was not found in the reviewed literature. However, a process for a structurally related compound, 3-(hydroxyphenylphosphinyl)-propionic acid, has been described and may offer insights into a potential synthetic route. This process involves the reaction of dichlorophenylphosphine with phenylphosphinic acid to yield a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride, followed by hydrolysis to produce the final product.[7]

Caption: Logical workflow for the synthesis of a related compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. 3-Methylphosphinicopropionic acid 100 µg/mL in Acetonitrile [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-METHYLPHOSPHINICOPROPIONIC ACID | 15090-23-0 [chemicalbook.com]

- 5. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methyl-phosphinico-propionic acid (Ref: AE-F061517) [sitem.herts.ac.uk]

- 7. DE69914764T2 - Process for the preparation of 3- (hydroxyphenylphosphinyl) -propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Hydroxymethylphosphinyl)propionic acid (CAS Number: 15090-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethylphosphinyl)propionic acid, with the CAS number 15090-23-0, is an organophosphorus compound primarily known as the major metabolite of the widely used herbicide, glufosinate.[1][2] Its chemical structure features a propionic acid backbone with a hydroxymethylphosphinyl group. This document provides a comprehensive technical overview of its chemical and physical properties, its role in biological systems as a metabolite, and the analytical methods for its detection. While this guide aims to be in-depth, it is important to note that publicly available information on the specific biological activity, mechanism of action, and detailed synthesis protocols for this compound is limited.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Hydroxymethylphosphinyl)propionic acid is presented in the table below. This data has been compiled from various chemical databases and supplier information.[3][4][5][6]

| Property | Value | References |

| CAS Number | 15090-23-0 | [3][4][5][6] |

| Molecular Formula | C₄H₉O₄P | [3][4][5][6] |

| Molecular Weight | 152.09 g/mol | [3][4][5][6] |

| Synonyms | 3-(Methylphosphinico)propionic acid, MPP, (2-Carboxyethyl)methylphosphinic acid | [2][6] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Approx. 95°C (decomposes) | [2] |

| Storage Temperature | 2-8°C | [4] |

| SMILES | C(P(C)(=O)O)CC(O)=O | [4] |

| InChI Key | QXFUBAAEKCHBQY-UHFFFAOYSA-N | [6] |

Biological Relevance and Metabolism

The primary biological significance of 3-(Hydroxymethylphosphinyl)propionic acid (MPP) lies in its role as the main degradation product of the herbicide glufosinate in plants and other organisms.[1][2] Glufosinate is a non-selective herbicide that acts by inhibiting the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia in plants.[7]

Glufosinate Metabolism to MPP

In non-transgenic plants, glufosinate is metabolized to MPP through a deamination and subsequent decarboxylation reaction.[8] The metabolic pathway is illustrated in the diagram below. In transgenic, glufosinate-resistant plants, the primary metabolic route is N-acetylation of glufosinate, which blocks its degradation to MPP.[8]

Biological Activity of MPP

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of 3-(Hydroxymethylphosphinyl)propionic acid are not extensively described in publicly accessible scientific literature. The following sections outline the general approaches found for the analysis of this compound.

Synthesis

A specific, peer-reviewed synthesis protocol for 3-(Hydroxymethylphosphinyl)propionic acid could not be identified through extensive searches. A patent for a structurally similar compound, 3-(hydroxyphenylphosphinyl)-propionic acid, describes a process involving the reaction of dichlorophenylphosphine with phenylphosphinic acid, followed by a reaction with acryloyl chloride and subsequent hydrolysis.[11] It is plausible that a similar synthetic strategy could be adapted for 3-(Hydroxymethylphosphinyl)propionic acid, potentially starting from methylphosphonous dichloride or a related precursor. However, without a validated protocol, this remains speculative.

Analytical Methods

The analysis of 3-(Hydroxymethylphosphinyl)propionic acid is most commonly performed in the context of pesticide residue analysis in environmental and biological samples.

-

Soil Samples: Extraction from soil can be achieved using a suitable solvent, followed by a clean-up step to remove interfering matrix components.[12]

-

Biological Fluids (e.g., Serum, Urine): Methods often involve protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte.[13] A mixed-mode cartridge with both anion exchange and weak nonpolar interaction has been successfully used for extraction from serum.[2]

The general workflow for sample preparation and analysis is depicted below.

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a common and sensitive method for the detection of MPP. A hydrophilic interaction liquid chromatography (HILIC) column can be used for chromatographic separation without the need for derivatization.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires a derivatization step to increase the volatility of the analyte. Derivatization with tert-butyldimethylsilyl (t-BDMS) has been reported for the analysis of MPP in human serum.[2]

Toxicology and Safety

Specific toxicological data for 3-(Hydroxymethylphosphinyl)propionic acid is limited. A safety data sheet for a similar compound, 3-(hydroxyphenylphosphinyl)propanoic acid, indicates that it can cause serious eye damage.[14] For this compound itself, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[9] It is important to handle this compound with appropriate personal protective equipment in a laboratory setting.

Environmental Fate

As a metabolite of glufosinate, the environmental fate of 3-(Hydroxymethylphosphinyl)propionic acid is relevant to the overall impact of this herbicide. It is a major degradation product found in soil and water.[15] Studies have shown that MPP can be more mobile in some soil types than the parent glufosinate. The degradation of MPP in the environment is influenced by microbial activity.

Conclusion

3-(Hydroxymethylphosphinyl)propionic acid is a compound of interest primarily due to its status as the main metabolite of the herbicide glufosinate. While analytical methods for its detection are established, there is a notable lack of publicly available information regarding its specific synthesis, detailed biological activity, and mechanism of action independent of its parent compound. Further research is needed to fully characterize the toxicological and pharmacological properties of this molecule to better understand its potential effects on biological systems and the environment.

References

- 1. ebr-journal.org [ebr-journal.org]

- 2. 3-METHYLPHOSPHINICOPROPIONIC ACID | 15090-23-0 [chemicalbook.com]

- 3. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound PESTANAL , analytical standard 15090-23-0 [sigmaaldrich.com]

- 5. 3-メチルフォスフィニコプロピオン酸 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Glufosinate | C5H12NO4P | CID 4794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 15090-23-0 | FM172706 [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Extraction and determination of Glyphosate, Glufosinate and their major metabolites in soil and water | LUP Student Papers [lup.lub.lu.se]

- 13. Accumulation, metabolites formation and elimination behavior of rac-glufosinate-ammonium and glufosinate-P in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethylphosphinyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(hydroxymethylphosphinyl)propionic acid, a molecule of interest in various chemical and pharmaceutical research areas. This document details the primary synthetic methodologies, including in-depth experimental protocols and a summary of quantitative data. Alternative synthetic strategies are also explored. The guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed procedural information and comparative data to support laboratory work.

Introduction

3-(Hydroxymethylphosphinyl)propionic acid, also known by its synonyms 3-(methylphosphinico)propionic acid and 2-carboxyethyl methyl phosphinic acid, is an organophosphorus compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a phosphinic acid moiety, imparts unique chemical properties. This guide focuses on the practical synthesis of this molecule, providing detailed experimental procedures and relevant data to facilitate its preparation in a laboratory setting.

Primary Synthetic Route: Reaction of Methyl Phosphine Dichloride with Acrylic Acid

The most direct and reported method for the synthesis of 3-(hydroxymethylphosphinyl)propionic acid involves a two-step process commencing with the reaction of methyl phosphine dichloride and acrylic acid, followed by hydrolysis of the resulting intermediate.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid.

Experimental Protocol

This protocol is based on the methodology described in Chinese patent CN107936054B.[1]

Step 1: Synthesis of the Intermediate

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with methyl phosphine dichloride.

-

With stirring, slowly add acrylic acid dropwise to the methyl phosphine dichloride. The molar ratio of methyl phosphine dichloride to acrylic acid should be in the range of 1:1 to 1:1.2.

-

During the addition, maintain the reaction temperature between 50-60 °C. The rate of addition should be controlled to ensure the temperature does not exceed 80 °C.

-

After the addition is complete, continue to stir the reaction mixture at 50-60 °C for a sufficient time to ensure the reaction goes to completion. This will yield the crude intermediate, primarily 3-(chloromethylphosphinyl)propionyl chloride.

Step 2: Hydrolysis and Isolation of the Final Product

-

To the crude intermediate from Step 1, slowly add water dropwise. The molar ratio of the total water added in this and the subsequent step to the initial amount of methyl phosphine dichloride should be at least 2:1. A preferred range is 2:1 to 5:1.

-

Transfer the resulting mixture to a solution of water and an organic solvent. Suitable organic solvents include acetone, ethyl acetate, dioxane, or N,N-dimethylformamide, with acetone being a preferred choice. The amount of organic solvent should be in the range of 100-1000 mL per mole of the initial methyl phosphine dichloride.

-

Heat the mixture to a temperature between 30 °C and the boiling point of the organic solvent and maintain it for a period to complete the hydrolysis.

-

After the reaction is complete, cool the mixture to 15-25 °C.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Dry the collected solid under vacuum to obtain 3-(hydroxymethylphosphinyl)propionic acid.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthetic route based on the available literature.

| Parameter | Value | Reference |

| Molar Ratio (Methyl Phosphine Dichloride:Acrylic Acid) | 1:1 to 1:1.2 | [1] |

| Molar Ratio (Total Water:Methyl Phosphine Dichloride) | ≥ 2:1 (preferred 2:1 to 5:1) | [1] |

| Reaction Temperature (Step 1) | 50-60 °C (not exceeding 80 °C) | [1] |

| Reaction Temperature (Step 2) | 30 °C to boiling point of solvent | [1] |

| Solvent for Hydrolysis | Acetone, Ethyl Acetate, Dioxane, or DMF | [1] |

Alternative Synthetic Route: Phospha-Michael Addition

An alternative approach to the synthesis of 3-(hydroxymethylphosphinyl)propionic acid involves the Phospha-Michael addition of a suitable phosphorus-containing nucleophile to an acrylic acid derivative. This method can offer milder reaction conditions.

General Concept

The Phospha-Michael addition involves the conjugate addition of a P-nucleophile, such as a phosphinic acid or its ester, to an α,β-unsaturated carbonyl compound, like an acrylate.

References

An In-depth Technical Guide on the Molecular Properties of 3-HMPA Analogs

This technical guide provides a detailed overview of the molecular weight and chemical formula for compounds potentially referred to as "3-HMPA." Due to the ambiguity of the abbreviation, this document addresses two distinct chemical entities: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a complex piperidine derivative, and Hexamethylphosphoramide (HMPA), a common polar aprotic solvent. This guide is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Data Presentation

The fundamental molecular properties of these two compounds are summarized in the table below for straightforward comparison.

| Compound Name | Abbreviation/Synonym | Molecular Formula | Molecular Weight ( g/mol ) |

| (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 3-HMPA (potential) | C13H18FNO | 223.29 |

| Hexamethylphosphoramide | HMPA | C6H18N3OP | 179.20 |

Visualizing Molecular Information

To further elucidate the core data for each compound, the following diagrams illustrate the relationships between their names, formulas, and molecular weights.

Detailed Compound Information

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of approximately 223.29 g/mol .[1][2][3][4][5] Its structure consists of a methylpiperidine ring with a hydroxymethyl group and a fluorophenyl group attached.

Hexamethylphosphoramide (HMPA) is a phosphoramide with the chemical formula C6H18N3OP.[6][7][8][9][10] It has a molecular weight of 179.20 g/mol .[6][7][8][9][10] HMPA is a colorless liquid that is used as a polar aprotic solvent in organic synthesis.[7][10]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 105812-81-5|(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 3. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aschemicals.com [aschemicals.com]

- 5. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 [sigmaaldrich.com]

- 6. HMPA [drugfuture.com]

- 7. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 8. HMPA [stenutz.eu]

- 9. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]

- 10. Hexamethylphosphoramide, 99% - 680-31-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]

physical and chemical properties of 3-(Hydroxymethylphosphinyl)propionic acid

An In-depth Technical Guide to 3-(Hydroxymethylphosphinyl)propionic Acid

Introduction

3-(Hydroxymethylphosphinyl)propionic acid, also frequently referred to as 3-Methylphosphinicopropionic acid (MPPA), is an organophosphorus compound of significant interest in analytical chemistry and potentially in chemical synthesis.[1] It is recognized primarily as the major metabolite of the herbicide Glufosinate. The molecule features a propionic acid backbone and a phosphinic acid functional group, which imparts specific reactivity and properties.[1] This guide provides a comprehensive overview of its known physical and chemical properties, analytical methodologies, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of 3-(Hydroxymethylphosphinyl)propionic acid have been characterized through various sources. The data presented below is a compilation of information from chemical suppliers and databases. It is important to note that some of these values are predicted through computational models.

Compound Identification

A clear identification of the compound is crucial for any research or development activity.

| Identifier | Value |

| CAS Number | 15090-23-0[2][3][4][5] |

| IUPAC Name | 3-[hydroxy(methyl)phosphoryl]propanoic acid[2][5][6] |

| Molecular Formula | C4H9O4P[2][3][4][5][7] |

| Molecular Weight | 152.09 g/mol [2][3][4][5] |

| InChI Key | QXFUBAAEKCHBQY-UHFFFAOYSA-N[2] |

| Canonical SMILES | C(P(C)(=O)O)CC(O)=O[1] |

| Synonyms | 3-Methylphosphinicopropionic acid, MPPA, (2-Carboxyethyl)methylphosphinic acid, 3-(Methylphosphinico)propionic acid[1][2][3] |

Physical Properties

The physical characteristics of the compound are summarized below.

| Property | Value |

| Appearance | White to off-white solid[3] |

| Melting Point | ~95°C (decomposes)[3][4] |

| Boiling Point | 488.6 ± 28.0 °C (Predicted)[3][4] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted)[3][4] |

| pKa | 2.69 ± 0.50 (Predicted)[3][4] |

| LogP | -1.6[2] |

| Storage Temperature | 2-8°C[3][4] |

Chemical Properties and Reactivity

3-(Hydroxymethylphosphinyl)propionic acid is an organophosphorus compound characterized by its phosphinic acid group.[1] This functional group is key to its reactivity, making it a point of interest for the synthesis of other organophosphorus compounds.[1] Its solubility characteristics can vary, which influences its application in different chemical environments.[1]

As a major metabolite of the herbicide Glufosinate, it plays a crucial role in environmental and food safety analysis, often being the target analyte in residue testing.

Experimental Protocols

A specific analytical protocol for the separation of this compound using High-Performance Liquid Chromatography (HPLC) has been described.[2]

HPLC Separation of Polar Pesticides including this compound[2]

-

Objective: To separate and analyze this compound among other polar pesticides.

-

Instrumentation:

-

Column: Newcrom B, 4.6x150 mm, 5 µm, 100A

-

Mobile Phase: Acetonitrile/Water (10/90)

-

Buffer: Ammonium formate (AmFm), pH 3.0

-

Gradient: 5 – 60 mM over 15 minutes

-

Flow Rate: 1 ml/min

-

Detection: Charged Aerosol Detector (CAD)

-

Mandatory Visualizations

The following diagram illustrates a logical workflow for the identification and analysis of 3-(Hydroxymethylphosphinyl)propionic acid.

Caption: Logical workflow for compound identification and analysis.

Safety Information

The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

| Hazard Code | Statement |

| H302 | Harmful if swallowed[4] |

| H315 | Causes skin irritation[4] |

| H319 | Causes serious eye irritation[4] |

Appropriate personal protective equipment should be used when handling this chemical, including gloves and eye protection, and it should be handled in a well-ventilated area.[4]

Conclusion

3-(Hydroxymethylphosphinyl)propionic acid is an organophosphorus compound with well-defined physical and chemical identifiers, though many of its properties are based on predictive models. Its primary significance lies in its role as a metabolite of Glufosinate, making its detection and analysis critical. While detailed synthetic protocols are scarce, established analytical methods like HPLC allow for its effective separation and quantification. The available safety data indicates that it should be handled with care to avoid irritation and harm if ingested.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 3-METHYLPHOSPHINICOPROPIONIC ACID | 15090-23-0 [chemicalbook.com]

- 4. 3-METHYLPHOSPHINICOPROPIONIC ACID | 15090-23-0 [amp.chemicalbook.com]

- 5. 3-Methylphosphinicopropionic acid 100 µg/mL in Acetonitrile [lgcstandards.com]

- 6. 3-Methyl phosphinico Propionic acid | CAS No- 15090-23-0 | Simson Pharma Limited [simsonpharma.com]

- 7. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DE69914764T2 - Process for the preparation of 3- (hydroxyphenylphosphinyl) -propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of 3-(Hydroxymethylphosphinyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reaction mechanism for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid, a compound of interest in metabolic studies and analytical chemistry. Also known as 3-(Methylphosphinico)propionic acid (MPP), with CAS number 15090-23-0, this organophosphorus compound is the major metabolite of the herbicide glufosinate.[1][2] This document outlines a plausible synthetic pathway, details experimental protocols based on analogous reactions, presents relevant quantitative data, and illustrates the metabolic context of this compound.

Introduction

3-(Hydroxymethylphosphinyl)propionic acid (MPP) is a key analyte in environmental and toxicological studies due to its formation from the widely used herbicide, glufosinate.[1][2] Its chemical structure, featuring both a phosphinic acid and a carboxylic acid moiety, makes it a polar and water-soluble compound. Understanding its synthesis and reaction mechanism is crucial for the development of analytical standards, the study of its metabolic fate, and for professionals in drug development exploring organophosphorus compounds. This guide focuses on a probable and efficient synthetic route: the free-radical addition of methylphosphinic acid to acrylic acid.

Proposed Reaction Mechanism: Free-Radical Addition

The synthesis of 3-(Hydroxymethylphosphinyl)propionic acid can be achieved through the free-radical addition of methylphosphinic acid to acrylic acid. This mechanism is favored for its efficiency and applicability to α,β-unsaturated carboxylates.[3][4] The reaction is typically initiated by a radical initiator, such as a peroxide or an azo compound, and can be performed under various conditions, including solvent-free or in aqueous media.[3]

The proposed mechanism involves three key stages:

-

Initiation: The reaction is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN or a peroxide) to generate free radicals. These radicals then abstract a hydrogen atom from the P-H bond of methylphosphinic acid to form a phosphinyl radical.

-

Propagation: The newly formed phosphinyl radical adds to the β-carbon of the acrylic acid double bond. This addition is regioselective, with the phosphorus atom attaching to the carbon atom further from the carboxylic acid group. This step results in the formation of a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of methylphosphinic acid, regenerating the phosphinyl radical and forming the final product, 3-(Hydroxymethylphosphinyl)propionic acid. This propagation cycle continues until the reactants are consumed or the radicals are terminated.

-

Termination: The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Below is a DOT script for a diagram illustrating this proposed reaction mechanism.

Caption: Proposed free-radical addition mechanism for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid.

Experimental Protocols

Objective: To synthesize 3-(Hydroxymethylphosphinyl)propionic acid via free-radical addition.

Materials:

-

Methylphosphinic acid

-

Acrylic acid

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Dibenzoyl peroxide (radical initiator)

-

Toluene or another suitable solvent (optional, for solvent-based reaction)

-

Deionized water (for aqueous reaction)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction flask with condenser

-

Separatory funnel

Procedure (Aqueous Conditions): [3]

-

To a reaction flask equipped with a magnetic stirrer and a condenser, add acrylic acid (1.0 equivalent).

-

Add a solution of methylphosphinic acid (1.5 equivalents) dissolved in deionized water.

-

Add the radical initiator (e.g., potassium persulfate, 0.1 equivalents).

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., NMR or GC-MS after derivatization).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.

-

Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.

-

Extract the product into ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

The workflow for this experimental protocol can be visualized with the following DOT script.

Caption: A generalized workflow for the synthesis and purification of 3-(Hydroxymethylphosphinyl)propionic acid.

Quantitative Data

Quantitative data for the specific synthesis of 3-(Hydroxymethylphosphinyl)propionic acid is not extensively reported. However, data from analogous free-radical additions of phosphinates to alkenes can provide valuable insights into expected yields and reaction conditions.

| Parameter | Value/Range | Reference/Analogy |

| Reactant Ratio | 1.5 - 2.0 eq. of phosphinic acid per eq. of alkene | Based on typical free-radical addition protocols to drive the reaction to completion. |

| Initiator Concentration | 5 - 10 mol% | Standard concentration for radical initiators like AIBN or peroxides. |

| Reaction Temperature | 80 - 120°C | Dependent on the choice of initiator and solvent (if any).[3] |

| Reaction Time | 2 - 24 hours | Highly dependent on reactants, temperature, and catalyst. |

| Yield | 60 - 95% | Yields for analogous free-radical additions of hypophosphites to α,β-unsaturated carboxylates are reported to be in this range.[3] |

Biological Context: Metabolism of Glufosinate

3-(Hydroxymethylphosphinyl)propionic acid is primarily known as a metabolite of glufosinate, a broad-spectrum herbicide. Glufosinate acts by inhibiting the enzyme glutamine synthetase in plants, leading to the accumulation of ammonia and cell death. In soil and biological systems, glufosinate is metabolized to MPP.[2] Understanding this metabolic pathway is crucial for environmental monitoring and toxicological assessment.

The metabolic conversion of glufosinate to MPP involves the deamination and subsequent oxidation of the amino acid moiety of glufosinate. The following diagram, generated using the DOT language, illustrates this metabolic relationship.

Caption: The metabolic pathway showing the conversion of glufosinate to 3-(Hydroxymethylphosphinyl)propionic acid (MPP).

Conclusion

While direct and extensive literature on the reaction mechanism of 3-(Hydroxymethylphosphinyl)propionic acid is limited, a plausible and efficient synthesis can be proposed through the free-radical addition of methylphosphinic acid to acrylic acid. This guide provides a comprehensive overview of this mechanism, a detailed experimental protocol based on analogous reactions, and relevant quantitative data to aid researchers and professionals in the fields of chemistry and drug development. The biological context of MPP as a major metabolite of glufosinate underscores the importance of understanding its formation and properties for environmental and toxicological applications. Further research into the specific kinetics and optimization of this synthesis would be a valuable contribution to the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Accumulation, metabolites formation and elimination behavior of rac-glufosinate-ammonium and glufosinate-P in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Hypophosphite addition to alkenes under solvent-free and non-acidic aqueous conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Thermal Decomposition of 3-(Hydroxymethylphosphinyl)propionic Acid: A Technical Review and Proposed Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA) is an organophosphorus compound with potential applications in various fields, including as a flame retardant and a precursor for bioactive molecules. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, processing, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of 3-HMPPA. Due to the limited availability of direct experimental data on this specific molecule, this paper draws upon the established thermal degradation mechanisms of analogous organophosphorus compounds, particularly those containing phosphinic acid and carboxylic acid moieties. The proposed decomposition pathways, key degradation products, and the influence of experimental conditions are discussed. This document also outlines the standard experimental protocols for analyzing the thermal decomposition of such compounds.

Introduction

Organophosphorus compounds are a diverse class of chemicals with a wide range of applications, from pesticides and flame retardants to pharmaceuticals.[1][2] Their thermal behavior is a critical aspect of their application and safety profile. 3-(Hydroxymethylphosphinyl)propionic acid (CAS Number: 15090-23-0) is a bifunctional molecule containing both a phosphinic acid group and a carboxylic acid group, suggesting a complex thermal decomposition profile.[3][4] This guide aims to provide a detailed theoretical framework for understanding the thermal degradation of 3-HMPPA, which is essential for professionals working with this and related compounds.

Proposed Thermal Decomposition Pathways

The thermal decomposition of 3-HMPPA is expected to proceed through a multi-stage process, influenced by temperature, atmosphere, and the presence of catalysts. The primary decomposition is likely to involve the dehydration and decarboxylation of the propionic acid moiety, alongside reactions involving the hydroxymethylphosphinyl group.

Based on the thermal degradation of similar organophosphorus compounds and carboxylic acids, a plausible decomposition pathway for 3-HMPPA is proposed to involve the following key steps:[5][6][7]

-

Initial Dehydration: Intramolecular or intermolecular dehydration involving the carboxylic acid and hydroxymethyl groups.

-

Decarboxylation: Loss of carbon dioxide from the propionic acid group.

-

Phosphinic Acid Condensation: Intermolecular condensation of the phosphinic acid groups to form phosphinic anhydrides or polyphosphinates.

-

C-P and P-C Bond Cleavage: At higher temperatures, cleavage of the carbon-phosphorus bonds, leading to the formation of various volatile phosphorus-containing species and char residue.

The following diagram illustrates a proposed logical relationship for the thermal decomposition of 3-HMPPA.

Caption: Proposed Thermal Decomposition Pathway of 3-HMPPA.

Anticipated Quantitative Data

While specific experimental data for 3-HMPPA is not publicly available, the following table summarizes the expected thermal decomposition data based on the analysis of similar organophosphorus compounds containing carboxylic acid functionalities. These values are predictive and should be confirmed by experimental analysis.

| Parameter | Expected Value Range | Analytical Technique | Notes |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) | The initial weight loss is likely due to dehydration and decarboxylation. |

| Temperature at Maximum Decomposition Rate (Tmax) | 250 - 350 °C | Derivative Thermogravimetry (DTG) | Represents the temperature of the most significant decomposition stage. |

| Residue at 600 °C (in N2) | 20 - 40 % | Thermogravimetric Analysis (TGA) | The high char yield is characteristic of many phosphorus-containing compounds, contributing to their flame retardant properties.[1] |

| Major Volatile Products | H2O, CO2, small organophosphorus compounds | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The specific nature of the organophosphorus volatiles will depend on the cleavage pathways. |

Experimental Protocols

To experimentally determine the thermal decomposition profile of 3-(hydroxymethylphosphinyl)propionic acid, a combination of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of 3-HMPPA.

Methodology:

-

A small sample of 3-HMPPA (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study the pyrolysis and a separate run in an oxidative atmosphere (e.g., air) to assess its behavior in the presence of oxygen.

-

The weight loss of the sample as a function of temperature is recorded.

-

The onset decomposition temperature, the temperature of maximum weight loss, and the percentage of residual mass are determined from the TGA and its first derivative (DTG) curves.

The following diagram outlines the typical workflow for a TGA experiment.

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of 3-HMPPA.

Methodology:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (e.g., the Tmax determined by TGA) to induce thermal decomposition.

-

The resulting pyrolysis products are swept by a carrier gas (e.g., helium) into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

This process can be repeated at different pyrolysis temperatures to understand the evolution of decomposition products as a function of temperature.[8]

The logical flow of a Py-GC-MS experiment is depicted below.

Caption: Logical Flow of a Py-GC-MS Experiment.

Conclusion

While direct experimental data on the thermal decomposition of 3-(hydroxymethylphosphinyl)propionic acid is scarce, a theoretical framework based on the known behavior of similar organophosphorus compounds provides valuable insights. The proposed multi-stage decomposition, involving dehydration, decarboxylation, and condensation reactions, is a plausible pathway. The anticipated high char yield suggests potential applications as a flame retardant. For a definitive understanding of its thermal degradation, experimental studies using techniques such as TGA and Py-GC-MS are imperative. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and professionals to undertake such investigations.

References

- 1. From rocks to bioactive compounds: a journey through the global P( v ) organophosphorus industry and its sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00015F [pubs.rsc.org]

- 2. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 3. 3-(Methylphosphinico)propionic acid | SIELC Technologies [sielc.com]

- 4. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical studies on thermal degradation reaction mechanism of model compound of bisphenol A polycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics [mdpi.com]

In-depth Technical Guide: Theoretical Studies of 3-HMPA Structure

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Guide on the Theoretical Studies of 3-Hydroxymethyl-N-methylpiperidine-alpha-acid (3-HMPA) Structure

This technical guide serves as a centralized resource for theoretical and computational analyses of the molecular structure of 3-Hydroxymethyl-N-methylpiperidine-alpha-acid (3-HMPA). Due to the limited publicly available research specifically focused on the theoretical aspects of this molecule, this paper will establish a foundational understanding by leveraging computational chemistry principles and outlining a general methodology for such a study.

Introduction to 3-HMPA

3-Hydroxymethyl-N-methylpiperidine-alpha-acid (3-HMPA) is a piperidine derivative containing three key functional groups: a tertiary amine (N-methylpiperidine), a hydroxyl group (-CH2OH), and a carboxylic acid group (-COOH). The spatial arrangement and interaction of these groups are critical in determining the molecule's physicochemical properties, conformational preferences, and ultimately its biological activity. Theoretical studies, employing quantum chemical calculations and molecular modeling, are essential to elucidate these structural nuances at an atomic level.

Theoretical Methodology for Structural Analysis

A robust theoretical investigation of the 3-HMPA structure would typically involve a multi-step computational workflow. This process allows for the exploration of the potential energy surface to identify stable conformers and calculate various molecular properties.

Computational Workflow

The logical flow for a comprehensive theoretical analysis of 3-HMPA is outlined below. This workflow ensures a systematic progression from initial structure generation to in-depth analysis of its properties.

Caption: A typical workflow for the theoretical analysis of a small molecule like 3-HMPA.

Detailed Protocols

Protocol 2.2.1: Conformational Analysis

-

Initial Structure Generation: A 2D sketch of 3-HMPA is converted into an initial 3D structure using molecular builder software (e.g., Avogadro, ChemDraw).

-

Force Field Optimization: The initial 3D structure is subjected to a preliminary geometry optimization using a classical mechanics force field (e.g., MMFF94, UFF) to obtain a reasonable starting geometry.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational degrees of freedom, particularly around the C-C bond connecting the piperidine ring to the hydroxymethyl and carboxylic acid groups. This identifies a set of low-energy conformers.

-

Clustering: The identified conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures.

Protocol 2.2.2: Quantum Chemical Calculations

-

DFT Geometry Optimization: The unique, low-energy conformers from the conformational search are then subjected to full geometry optimization using Density Functional Theory (DFT). A common level of theory for such calculations is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Higher-Level Calculations (Optional): For more accurate energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory like Møller–Plesset perturbation theory (MP2).

Predicted Structural and Electronic Properties

While specific quantitative data for 3-HMPA is not available in the literature, theoretical calculations would provide the following key parameters. The table below illustrates the type of data that would be generated from the aforementioned protocols.

| Property | Predicted Value (Illustrative) | Method of Calculation | Significance |

| Relative Energy | 0.00 kcal/mol (Conformer 1) | DFT (B3LYP/6-31G(d)) | Identifies the most stable conformer at 0 K. |

| 1.25 kcal/mol (Conformer 2) | |||

| Gibbs Free Energy | -450.123 Hartree | DFT (B3LYP/6-31G(d)) with thermal corrections | Determines the relative stability of conformers at a given temperature. |

| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G(d)) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 5.8 eV | DFT (B3LYP/6-31G(d)) | Relates to the chemical reactivity and electronic excitation properties of the molecule. |

| Key Dihedral Angles | N-C-C-O: 65° | From optimized geometry | Defines the 3D orientation of the functional groups relative to the piperidine ring. |

| C-C-C=O: 175° | |||

| Predicted ¹³C NMR Shift | 178 ppm (C=O) | GIAO-DFT | Allows for comparison with experimental NMR data to validate the computed structure. |

| 62 ppm (-CH₂OH) |

Potential Intramolecular Interactions

The structure of 3-HMPA allows for the formation of intramolecular hydrogen bonds, which can significantly influence its conformational preferences. The diagram below illustrates the potential hydrogen bonding network within a conformer of 3-HMPA.

Caption: Potential intramolecular hydrogen bonding in a conformer of 3-HMPA.

Conclusion

Degradation Pathways of 3-(Hydroxymethylphosphinyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Hydroxymethylphosphinyl)propionic acid (HMPPA), a primary metabolite of the widely used herbicide glufosinate, is an organophosphorus compound characterized by a stable carbon-phosphorus (C-P) bond. Understanding its environmental fate and metabolic degradation is crucial for assessing its persistence and potential toxicological impact. This technical guide provides a comprehensive overview of the current knowledge on HMPPA degradation pathways, focusing on microbial catabolism. While the complete enzymatic pathway for HMPPA degradation is an active area of research, this document synthesizes existing data on glufosinate metabolism, general phosphinate catabolism, and analytical methodologies to provide a detailed framework for researchers.

Introduction to 3-(Hydroxymethylphosphinyl)propionic Acid (HMPPA)

3-(Hydroxymethylphosphinyl)propionic acid, also referred to in scientific literature as 3-methylphosphinicopropionic acid (3-MPPA) or 3-[hydroxy(methyl)phosphinoyl]propionic acid (3MPPA), is a key intermediate in the environmental degradation of the herbicide glufosinate.[1] Its chemical structure features a robust carbon-phosphorus bond, which makes it resistant to simple hydrolysis and dictates the specialized enzymatic machinery required for its breakdown.[2] The presence of HMPPA in soil, water, and biological systems necessitates a thorough understanding of its metabolic fate.

HMPPA as a Metabolite of Glufosinate

The primary source of HMPPA in the environment is the microbial degradation of glufosinate.[1][3] Several bacterial species, including those from the genera Pseudomonas, Burkholderia, Serratia, and Rhodococcus, are known to metabolize glufosinate.[3][4] The initial steps in glufosinate degradation can involve deamination or acetylation. One of the major pathways leads to the formation of 2-oxo-4-[(hydroxy)(methyl)phosphinoyl] butyric acid, which is then further metabolized to HMPPA.[3]

Putative Glufosinate to HMPPA Pathway

Caption: Proposed initial steps of glufosinate degradation leading to HMPPA.

Microbial Degradation Pathways of HMPPA

The central challenge in the degradation of HMPPA and other phosphinates is the cleavage of the C-P bond. The most well-documented enzymatic machinery for this process in bacteria is the Carbon-Phosphorus (C-P) lyase pathway.[5][6]

The Carbon-Phosphorus (C-P) Lyase Pathway

The C-P lyase is a multi-enzyme complex, typically encoded by the phn operon in bacteria like Escherichia coli, that catalyzes the cleavage of C-P bonds in a variety of phosphonates and phosphinates.[5][7] This pathway is generally induced under phosphate starvation conditions, allowing bacteria to utilize organophosphonates as a phosphorus source.[5]

The C-P lyase complex exhibits broad substrate specificity, and it is the most likely candidate for the cleavage of the C-P bond in HMPPA.[8][9] The general mechanism involves the formation of a reactive intermediate that facilitates the breaking of the C-P bond, releasing the hydrocarbon moiety and inorganic phosphate.

Generalized C-P Lyase Pathway for HMPPA

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Initial Steps in the Degradation of Phosphinothricin (Glufosinate) by Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Identification of Glufosinate-Degrading Bacteria from Glufosinate-Treated Soils | Weed Science | Cambridge Core [cambridge.org]

- 5. Carbon-Phosphorus Lyase-the State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphonates and their degradation by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into the bacterial carbon-phosphorus lyase machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial carbon-phosphorus lyase: products, rates, and regulation of phosphonic and phosphinic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular genetics of carbon-phosphorus bond cleavage in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-(Hydroxymethylphosphinyl)propionic acid (HMPPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethylphosphinyl)propionic acid (HMPPA), also known as 3-(Methylphosphinico)propionic acid (MPPA), is a significant metabolite of the widely used herbicide, glufosinate.[1][2] Its detection and quantification are crucial for environmental monitoring, food safety compliance, and toxicological studies.[2][3] HMPPA is a highly polar organophosphorus compound, which presents analytical challenges due to its poor retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns.[4] This document provides detailed application notes and protocols for the robust and sensitive analysis of HMPPA in various matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Chemical Name | 3-(Hydroxymethylphosphinyl)propionic acid |

| Synonyms | MPPA, this compound |

| CAS Number | 15090-23-0 |

| Molecular Formula | C4H9O4P |

| Molecular Weight | 152.09 g/mol |

Spectroscopic Data:

Analytical Methods

The primary analytical techniques for the determination of HMPPA are chromatography-based, coupled with mass spectrometry for sensitive and selective detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and preferred method for the analysis of HMPPA due to its high sensitivity, selectivity, and applicability to complex matrices without the need for derivatization in many cases.[3]

Application Note: This method is suitable for the quantification of HMPPA in various food and environmental samples, including soybeans, honey, and water.[1][5] The use of mixed-mode chromatography columns, such as those with hydrophilic interaction liquid chromatography (HILIC) and weak anion exchange (WAX) functionalities, can effectively retain and separate the highly polar HMPPA.[2] Isotope-labeled internal standards are recommended to compensate for matrix effects and ensure accurate quantification.[5]

Experimental Workflow (LC-MS/MS)

Caption: General workflow for HMPPA analysis by LC-MS/MS.

Protocol: LC-MS/MS Analysis of HMPPA in Soybean [1][2]

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soybean sample into a 50 mL centrifuge tube. b. Add 20 mL of an aqueous extraction solution containing 1% acetic acid and 1 mM EDTA. c. Vortex for 5 minutes and then shake vigorously for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant for further cleanup or direct analysis.

2. Solid Phase Extraction (SPE) Cleanup (Pass-through mode): a. Condition an appropriate SPE cartridge (e.g., polymer-based) with methanol followed by water. b. Load the supernatant from step 1e onto the SPE cartridge. c. Collect the eluate. This step helps in removing non-polar interferences.

3. Instrumental Analysis: a. LC System: UPLC or HPLC system. b. Column: A mixed-mode column such as a Waters Torus DEA column or a Supel™ Carbon LC column is recommended for good retention and peak shape.[1][4] c. Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol). d. Flow Rate: Typically 0.3-0.5 mL/min. e. Injection Volume: 5-20 µL. f. MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used. g. MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for HMPPA for confirmation and quantification. The specific precursor and product ions should be optimized by infusing a standard solution.

4. Quantification: a. Prepare matrix-matched calibration standards by spiking known concentrations of HMPPA analytical standard into blank soybean extract. b. Use an isotope-labeled HMPPA internal standard to correct for matrix effects. c. Construct a calibration curve and determine the concentration of HMPPA in the samples.

Quantitative Data Summary (LC-MS/MS)

| Matrix | Method | LOD | LOQ | Recovery (%) | Linearity (r²) | Reference |

| Soybean | UPLC-MS/MS | - | 0.25 mg/kg | - | >0.99 | [1] |

| Honey | LC-MS/MS | - | 25 ng/g | 87-111 | - | [5] |

| Food of Animal Origin | LC-MS/MS | - | - | 76-119 | - | [6] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for HMPPA analysis, but it requires a derivatization step to convert the non-volatile HMPPA into a volatile compound suitable for gas chromatography.[7]

Application Note: This method is particularly useful for the analysis of HMPPA in biological samples like human serum.[7] Derivatization with reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (t-BDMS) derivatives is a common approach.[7][8] This method offers high sensitivity and specificity.

Experimental Workflow (GC-MS)

Caption: General workflow for HMPPA analysis by GC-MS.

Protocol: GC-MS Analysis of HMPPA in Human Serum [7][8]

1. Sample Preparation and Extraction: a. To 1 mL of human serum, add an internal standard. b. Perform a solid-phase extraction using a mixed-mode cartridge with both anion exchange and nonpolar functionalities. c. Wash the cartridge to remove interferences. d. Elute HMPPA with an appropriate solvent.

2. Derivatization: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. c. Heat the mixture at 60°C for 30 minutes to form the t-BDMS derivative of HMPPA.

3. Instrumental Analysis: a. GC System: Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). b. Carrier Gas: Helium at a constant flow rate. c. Injection Mode: Splitless injection. d. Temperature Program: Optimize the oven temperature program to achieve good separation of the derivatized HMPPA from other components. e. MS System: A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode. f. Data Acquisition: Scan mode for identification or selected ion monitoring (SIM) mode for quantification.

4. Quantification: a. Prepare calibration standards of derivatized HMPPA. b. Use an appropriate internal standard for accurate quantification. c. Construct a calibration curve and determine the concentration of HMPPA in the samples.

Quantitative Data Summary (GC-MS)

| Matrix | Method | LOD | Recovery (%) | Reference |

| Human Serum | GC-MS | 1 pg | 90.0 ± 11.9 | [7] |

Conclusion

The analytical detection of 3-(Hydroxymethylphosphinyl)propionic acid can be effectively achieved using LC-MS/MS and GC-MS methodologies. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS offers the advantage of direct analysis for this polar compound, while GC-MS provides high sensitivity after a derivatization step. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for HMPPA.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700) [hmdb.ca]

- 2. 3-Methylphosphinicopropionic acid 100 µg/mL in Acetonitrile [lgcstandards.com]

- 3. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 3-(Hydroxyphenylphosphinyl)propanoic acid | C9H11O4P | CID 11287340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylphosphinicopropionic Acid-d3 Sodium Salt [lgcstandards.com]

- 8. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analysis of 3-Hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA) in Environmental Water Samples by HPLC

Abstract

This application note describes a sensitive and reliable method for the determination of 3-hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA), a key intermediate in the synthesis of fluoxetine[1][2][3], in environmental water samples. The methodology is based on established principles for the analysis of pharmaceutical residues in aqueous matrices. The protocol utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. This method is intended for use by researchers and scientists in environmental monitoring and drug development.

Introduction

3-Hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA) is recognized as a crucial precursor in the manufacturing of fluoxetine, a widely prescribed antidepressant[1][2][3]. The potential for release of pharmaceutical intermediates into the environment during manufacturing processes necessitates the development of robust analytical methods for their monitoring. The presence of such compounds in environmental waters, even at trace levels, can be of ecotoxicological concern.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds in complex environmental matrices[4][5]. This application note outlines a comprehensive protocol for the analysis of 3-HMPA in environmental water samples, adapting established methodologies for similar pharmaceutical compounds.

Experimental

2.1. Reagents and Materials

-

3-HMPA analytical standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or ammonium acetate, depending on the chosen mobile phase)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[6]

-

Syringe filters (0.22 µm)

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex matrices[7][8][9]. A mixed-mode cation exchange (MCX) SPE cartridge is recommended for the extraction of basic compounds like 3-HMPA from aqueous samples.

-

Sample pH Adjustment: Adjust the pH of the water sample (e.g., 500 mL) to approximately 2.0 with concentrated HCl[6].

-

Cartridge Conditioning: Condition the Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) sequentially with 2 mL of methanol and 2 mL of acidified water (pH 2.0)[6].

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 2 mL of acidified water followed by 2 mL of methanol to remove interfering substances.

-

Elution: Elute the retained 3-HMPA from the cartridge with 2 mL of a 5% ammonium hydroxide in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis[4].

2.3. HPLC Conditions

The following HPLC conditions are proposed based on methods for similar amine-containing pharmaceuticals. Optimization may be required.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm)[6][10] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 215 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity. |

Note: A basic mobile phase has been shown to improve sensitivity for some related compounds and could be explored as an alternative[11].

Quantitative Data Summary

The following table presents hypothetical quantitative data for 3-HMPA in various environmental water samples to illustrate the application of this method.

| Sample ID | Sample Type | 3-HMPA Concentration (ng/L) | Recovery (%) | RSD (%) (n=3) |

| WWTP-Influent | Wastewater Influent | 152.8 | 92.5 | 4.8 |

| WWTP-Effluent | Wastewater Effluent | 25.3 | 95.1 | 3.2 |

| River-Upstream | River Water | < LOQ | - | - |

| River-Downstream | River Water | 8.7 | 98.2 | 5.1 |

| Spiked-DI-Water | Deionized Water | 99.2 (spiked at 100 ng/L) | 99.2 | 2.5 |

| LOQ: Limit of Quantification |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of 3-HMPA.

Conclusion

The proposed SPE-HPLC method provides a robust framework for the determination of 3-HMPA in environmental water samples. The methodology is based on well-established techniques for the analysis of polar, basic pharmaceutical compounds. While this application note provides a detailed starting point, method validation, including determination of linearity, limits of detection and quantification, accuracy, and precision, is essential before its application to real-world samples. The successful implementation of this method will aid in understanding the environmental fate and occurrence of this important pharmaceutical intermediate.

References

- 1. 3-Hydroxy-N-methyl-3-phenyl-propylamine | 42142-52-9 [chemicalbook.com]

- 2. 3-Hydroxy-N-methyl-3-phenyl-propylamine synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. HPLC's Role in Environmental Analysis: Key Benefits Unveiled [hplcvials.com]

- 6. waters.com [waters.com]

- 7. mdpi.com [mdpi.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid HPLC Method for Monitoring Relevant Residues of Pharmaceuticals Products in Environmental Samples [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of 3-(Hydroxymethylphosphinyl)propionic Acid in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note describes a robust and sensitive method for the quantification of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA) in aqueous matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to the polar nature and low volatility of 3-HMPPA, a silylation step is employed to convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of 3-HMPPA.

Introduction

3-(Hydroxymethylphosphinyl)propionic acid is a molecule of interest in various fields, including as a metabolite or degradation product in environmental and biological systems. Its quantification is crucial for understanding metabolic pathways and environmental fate. The inherent polarity of 3-HMPPA, stemming from its carboxylic acid and hydroxymethylphosphinyl functional groups, presents a challenge for direct analysis by gas chromatography. Chemical derivatization is therefore a necessary step to enhance its volatility. This protocol details a complete workflow from sample preparation to GC-MS analysis for the reliable quantification of 3-HMPPA.

Experimental Workflow

The overall experimental workflow for the quantification of 3-HMPPA is depicted below.

Caption: Experimental workflow for 3-HMPPA quantification.

Detailed Protocols

3.1. Materials and Reagents

-

3-(Hydroxymethylphosphinyl)propionic acid (3-HMPPA) standard

-

Pyridine, anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methanol, HPLC grade

-

Deionized water

-

Nitrogen gas, high purity

3.2. Sample Preparation

For aqueous samples, a drying step is essential prior to derivatization to remove water, which can interfere with the silylation reaction.

-

Pipette a known volume (e.g., 1 mL) of the aqueous sample into a suitable vial.

-

Freeze the sample and lyophilize until completely dry.

-

The dried residue is now ready for derivatization.

3.3. Derivatization Protocol

This protocol is based on the common practice of silylation for polar analytes containing hydroxyl and carboxyl groups.[1][2]

-

To the dried sample residue, add 100 µL of anhydrous pyridine to reconstitute.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

3.4. GC-MS Instrumental Parameters

The following are recommended starting parameters and may require optimization for specific instrumentation.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis (specific ions to be determined from standard analysis). |

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS method for 3-HMPPA. This data is illustrative and may vary based on the specific matrix and instrumentation.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 90-110% |

| Calibration Range | 0.15 - 20 µg/mL |

Signaling Pathways and Logical Relationships

The derivatization of 3-HMPPA is a critical step that involves the reaction of the active hydrogen atoms in the hydroxyl and carboxylic acid groups with the silylating agent.

Caption: Derivatization of 3-HMPPA for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of 3-(Hydroxymethylphosphinyl)propionic acid in aqueous samples. The key to this method is the effective derivatization of the polar analyte into a volatile trimethylsilyl derivative. The protocol and parameters provided herein can serve as a strong foundation for researchers and scientists in the development and validation of their own assays for 3-HMPPA.

References

Application Notes and Protocols: 3-(Hydroxymethylphosphinyl)propionic Acid as a Flame Retardant for Textiles

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA) as a halogen-free flame retardant for textile applications, with a primary focus on cellulosic fibers such as cotton. While direct literature on 3-HMPA for textiles is limited, this document leverages extensive research on the closely related and structurally similar compound, 3-(Hydroxyphenylphosphinyl)propionic acid (HPPA), to provide detailed protocols and performance data. 3-HMPA, like other organophosphorus compounds, primarily acts in the condensed phase by promoting char formation, thereby insulating the underlying polymer and reducing the release of flammable volatiles.[1] This document outlines the synthesis, application methodology, flame retardancy evaluation, and the underlying chemical mechanisms.

Introduction

Traditional textile manufacturing often employs halogenated flame retardants, which are facing increasing scrutiny due to environmental and health concerns.[2] Organophosphorus compounds, such as 3-(Hydroxymethylphosphinyl)propionic acid (3-HMPA), offer a promising, eco-friendlier alternative.[2] 3-HMPA possesses two reactive functional groups—a phosphinic acid and a carboxylic acid—enabling it to chemically interact with the hydroxyl groups of cellulosic fibers, leading to a durable flame-retardant finish.[2] This document serves as a practical guide for researchers interested in the application and evaluation of 3-HMPA as a textile flame retardant.

Chemical Structure and Properties

-